molecular formula C17H20ClN3O4S B2486657 4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2097899-20-0

4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No. B2486657
CAS RN: 2097899-20-0
M. Wt: 397.87
InChI Key: PCTHVYMYYDGJMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including structures similar to the compound of interest, often involves condensation reactions that result in a variety of products. For instance, studies have demonstrated the synthesis of heterocyclic compounds by reacting 4-amino-6-chloro-2-methoxypyrimidine with p-nitrobenzenesulfonyl chloride, yielding abnormal condensation products (Okui et al., 1972). Such methodologies are crucial for understanding the chemical reactions and processes involved in creating complex pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure and conformation of pyrimidine derivatives have been extensively studied using techniques such as X-ray analysis. For example, the structure of solvated pyrrolidine-2-carboxamide derivatives provides insight into the planarity of the methoxyphenyl ring and its linkage to the oxo-pyrrolidine moiety via a sulfonyl group (Banerjee et al., 2002). These findings help elucidate the molecular conformation which is pivotal in understanding the compound's chemical behavior and interactions.

Chemical Reactions and Properties

Pyrimidine derivatives exhibit a range of chemical reactions and properties. For instance, the reactions involving pyrimidine and boronic acid derivatives through Suzuki cross-coupling reactions have been explored, yielding new heteroarylpyrimidines (Saygılı et al., 2004). Additionally, the study of 1,4-dihydropyridine derivatives highlights the scaffold's versatility in organic synthesis and medicinal chemistry, underscoring the functional diversity of pyrimidine-based compounds (Borgarelli et al., 2022).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various domains. Investigations into the crystal structures and solvated forms of these compounds provide valuable information on their physical characteristics and how these may influence their chemical reactivity and potential uses in various fields.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including their reactivity, stability, and interaction with other molecules, are essential for understanding their potential applications. Research into their synthesis, reactivity with different reagents, and the formation of cocrystals with carboxylic acids offers insights into the versatile chemical nature of these compounds. Studies such as those involving cocrystal formation with carboxylic acids reveal the importance of hydrogen bonding and molecular recognition in the design of new materials and pharmaceutical agents (Rajam et al., 2018).

Scientific Research Applications

Crystal Structure and Molecular Conformation

  • The compound 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, related to 4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine, has been evaluated as an antineoplastic agent. Its crystal structure and molecular conformation were studied using X-ray analysis and AM1 molecular orbital methods, showing a planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety (Banerjee et al., 2002).

Molecular Recognition in Pharmaceuticals

  • The study of 4-amino-5-chloro-2,6-dimethylpyrimidine, which shares structural similarities with the compound , revealed important insights into molecular recognition processes vital for pharmaceutical action. This compound forms salts with varying tautomeric forms of the cation, influencing hydrogen bonding and molecular interactions (Rajam et al., 2017).

Cocrystals Involving Pyrimidine

  • Research on cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids highlighted the diverse hydrogen bonding capabilities and the formation of robust supramolecular heterosynthons. These findings are significant for understanding molecular assembly and crystal engineering (Rajam et al., 2018).

Antibacterial and Antifungal Applications

  • Pyrimidine derivatives, including those structurally related to the compound of interest, have shown significant antibacterial and antifungal activities. This underscores the potential of these compounds in developing new antimicrobial agents (Khan et al., 2015).

Antifungal Effectiveness

  • The synthesis of various pyrimidine derivatives, including those structurally related to the query compound, demonstrated notable antifungal effects against Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).

Conducting Polymers from Pyrrole-Based Monomers

  • Research on derivatized bis(pyrrol-2-yl) arylenes, closely related to the structure of the compound , offers insights into the development of conducting polymers from low oxidation potential monomers. These polymers have potential applications in organic electronics (Sotzing et al., 1996).

Mechanism of Action

properties

IUPAC Name

4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-11-8-17(20-12(2)19-11)25-14-6-7-21(10-14)26(22,23)16-9-13(18)4-5-15(16)24-3/h4-5,8-9,14H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTHVYMYYDGJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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